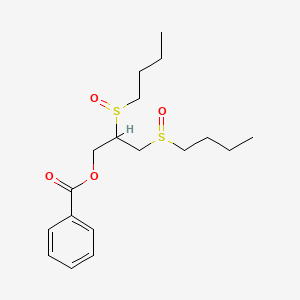![molecular formula C21H23Cl2NO2 B3925541 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine](/img/structure/B3925541.png)
4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine
説明
4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-4, and it belongs to the class of benzylpiperidine derivatives. It has been studied for its effects on the nervous system, particularly on the noradrenergic system.
作用機序
The mechanism of action of 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine involves the selective uptake and accumulation of the compound in noradrenergic neurons. Once inside the neuron, the compound is oxidized by monoamine oxidase to form a reactive metabolite that damages the neuron.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by this compound has been shown to have a wide range of biochemical and physiological effects. These include changes in blood pressure, heart rate, body temperature, and locomotor activity. It has also been shown to affect learning and memory processes.
実験室実験の利点と制限
The advantages of using 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine in lab experiments include its selectivity for noradrenergic neurons, which allows for the study of the specific role of these neurons in various processes. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine. One direction is to further elucidate the mechanisms underlying its selective uptake and accumulation in noradrenergic neurons. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or addiction. Additionally, there is a need for the development of safer and more specific compounds for studying the noradrenergic system.
科学的研究の応用
4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine has been extensively studied for its effects on the noradrenergic system. It has been shown to selectively damage noradrenergic neurons, making it a useful tool for studying the role of noradrenergic neurons in various physiological and pathological processes.
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2,4-dichlorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-15(26-20-8-7-18(22)14-19(20)23)21(25)24-11-9-17(10-12-24)13-16-5-3-2-4-6-16/h2-8,14-15,17H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWURIYATPFLOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(allyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925459.png)
![6-(2-bromo-5-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925460.png)
![2-methoxy-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925471.png)
![butyl 2-(4-methylpiperazin-1-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3925486.png)
![2-(benzyl{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B3925489.png)

![N-(3-chlorophenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3925503.png)
![5-[4-(dibutylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925509.png)
![7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925518.png)
![3-(butylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925547.png)
![7-{(2-hydroxy-5-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925556.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925561.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-phenylacetamide](/img/structure/B3925573.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B3925574.png)